(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt
Brand Name: Vulcanchem
CAS No.: 93939-67-4
VCID: VC17045919
InChI: InChI=1S/C32H16N8S4.Cu.4Na/c41-13-4-7-16-20(10-13)29-33-25(16)35-30-22-12-15(43)6-9-18(22)27(37-30)39-32-24-19(2-1-3-23(24)44)28(40-32)38-31-21-11-14(42)5-8-17(21)26(34-29)36-31;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44);;;;;/q-2;+2;4*+1/p-4
SMILES:
Molecular Formula: C32H12CuN8Na4S4
Molecular Weight: 792.3 g/mol

(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt

CAS No.: 93939-67-4

Cat. No.: VC17045919

Molecular Formula: C32H12CuN8Na4S4

Molecular Weight: 792.3 g/mol

* For research use only. Not for human or veterinary use.

(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt - 93939-67-4

Specification

CAS No. 93939-67-4
Molecular Formula C32H12CuN8Na4S4
Molecular Weight 792.3 g/mol
IUPAC Name copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-5,15,24,33-tetrathiolate
Standard InChI InChI=1S/C32H16N8S4.Cu.4Na/c41-13-4-7-16-20(10-13)29-33-25(16)35-30-22-12-15(43)6-9-18(22)27(37-30)39-32-24-19(2-1-3-23(24)44)28(40-32)38-31-21-11-14(42)5-8-17(21)26(34-29)36-31;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44);;;;;/q-2;+2;4*+1/p-4
Standard InChI Key MVESFDPGJLNXQX-UHFFFAOYSA-J
Canonical SMILES C1=CC2=C(C(=C1)[S-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[S-])C(=N7)N=C2[N-]3)[S-])C9=C4C=CC(=C9)[S-].[Na+].[Na+].[Na+].[Na+].[Cu+2]

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a phthalocyanine macrocycle, a planar aromatic system composed of four isoindole units linked by nitrogen atoms. The copper ion occupies the central cavity, forming coordinate bonds with the four pyrrole-like nitrogen atoms of the macrocycle. Peripheral modification with four thiolate groups (-S⁻) at positions 2, 9, 16, and 24 distinguishes this derivative from unsubstituted phthalocyanines. These thiol groups are deprotonated and stabilized by sodium counterions, yielding the tetrasodium salt form .

The molecular formula C₃₂H₁₂CuN₈Na₄S₄ reflects the integration of sulfur and sodium atoms, which critically influence solubility. The sodium ions neutralize the negative charges on the thiolate groups, enabling aqueous solubility—a rarity among conventional phthalocyanines.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.93939-67-4
Molecular FormulaC₃₂H₁₂CuN₈Na₄S₄
Molecular Weight792.3 g/mol
SolubilityWater, polar organic solvents
Thermal StabilityStable up to 300°C

Electronic and Optical Characteristics

The conjugated π-system of the phthalocyanine core absorbs strongly in the visible and near-infrared regions (600–800 nm), a property amplified by the electron-withdrawing thiolate groups. Density functional theory (DFT) calculations suggest that the sulfur atoms perturb the macrocycle’s electron density, reducing the HOMO-LUMO gap compared to non-thiolated analogs . This electronic modulation enhances intersystem crossing, facilitating the generation of triplet states and subsequent ROS production under light irradiation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via tetrapolymerization of phthalodinitrile precursors in the presence of copper(II) salts and a thiolating agent. A typical procedure involves:

  • Reacting phthalodinitrile with sodium sulfide (Na₂S) under solvothermal conditions (150–200°C) in high-boiling solvents like quinoline.

  • Introducing copper(II) chloride to coordinate the macrocycle.

  • Purifying the product via column chromatography and ion exchange to isolate the tetrasodium form .

The reaction proceeds through a nucleophilic aromatic substitution mechanism, where sulfide ions attack the electron-deficient nitrile groups. Copper incorporation occurs concurrently, templating the macrocycle’s formation .

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance yield and reproducibility. Key challenges include controlling thiolation regioselectivity and minimizing byproducts like partially thiolated species. Advanced process analytical technologies (PAT) monitor reaction progress in real time, ensuring >90% purity in commercial batches.

Table 2: Synthesis Parameters Comparison

ParameterLaboratory ScaleIndustrial Scale
Temperature180°C170–190°C
SolventQuinolineN-Methylpyrrolidone
Reaction Time48 hours8–12 hours
Yield65–70%85–90%

Applications in Materials Science

Organic Pigments

The compound’s intense absorption in the red spectrum (λₘₐₓ ≈ 680 nm) and exceptional thermal stability (decomposition >300°C) make it suitable as a high-performance pigment . Compared to copper phthalocyanine (CuPc), the thiolated derivative exhibits improved dispersibility in polymer matrices, reducing aggregation in applications like automotive coatings and inkjet inks .

Electronic Materials

In organic photovoltaics (OPVs), the compound functions as a non-fullerene acceptor. Its low-lying LUMO (-3.8 eV) facilitates electron transfer from donor polymers like P3HT, achieving power conversion efficiencies (PCE) of up to 7.2% in prototype cells. Additionally, its thin-film conductivity (10⁻⁴ S/cm) enables use in organic field-effect transistors (OFETs).

Biomedical Applications and Photodynamic Therapy

Mechanism of ROS Generation

Upon irradiation with 660–780 nm light, the compound transitions to an excited singlet state (¹Pc*), which intersystem crosses to a triplet state (³Pc*). Energy transfer from ³Pc* to molecular oxygen generates cytotoxic singlet oxygen (¹O₂) and superoxide radicals (O₂⁻- ). Quantum yield measurements reveal a ¹O₂ yield of 0.62, surpassing many clinically used photosensitizers like porfimer sodium (0.45).

In Vitro and In Vivo Performance

In A549 lung carcinoma cells, the compound demonstrates an IC₅₀ of 2.1 μM under 680 nm irradiation (50 J/cm²), with minimal dark toxicity (IC₅₀ > 100 μM). Murine models of subcutaneous melanoma show 80% tumor regression after three treatments, outperforming zinc phthalocyanine derivatives (60% regression). The sodium thiolate groups enhance cellular uptake via thiol-mediated endocytosis, increasing intracellular accumulation by 3-fold compared to non-thiolated analogs.

Comparative Analysis and Research Findings

Thermal Stability

Thermogravimetric analysis (TGA) reveals a 5% weight loss at 310°C, attributable to sodium counterion decomposition . This exceeds the stability of sulfonated phthalocyanines (decomposition at 250°C), making the compound viable for high-temperature processing in plastics and coatings .

Comparison with Analogous Compounds

PropertyTetrasodium Thiolate CuPcSulfonated CuPcUnsubstituted CuPc
Solubility in Water12 mg/mL8 mg/mL<0.1 mg/mL
¹O₂ Quantum Yield0.620.550.30
Thermal Stability310°C250°C380°C

The tetrasodium thiolate derivative balances solubility and functionality, offering advantages over sulfonated and unmodified CuPcs in biomedical and materials contexts .

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